molecular formula C20H24ClNO2 B10946227 N-(butan-2-yl)-4-[(4-chloro-3,5-dimethylphenoxy)methyl]benzamide

N-(butan-2-yl)-4-[(4-chloro-3,5-dimethylphenoxy)methyl]benzamide

Cat. No.: B10946227
M. Wt: 345.9 g/mol
InChI Key: MORGUCRJFRLVOS-UHFFFAOYSA-N
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Description

N-(SEC-BUTYL)-4-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound features a sec-butyl group attached to the nitrogen atom of the benzamide moiety and a chlorinated phenoxy methyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(SEC-BUTYL)-4-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chlorobenzoyl chloride with sec-butylamine in the presence of a base such as triethylamine.

    Attachment of the Phenoxy Methyl Group: The phenoxy methyl group can be introduced by reacting the benzamide intermediate with 4-chloro-3,5-dimethylphenol in the presence of a suitable coupling agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(SEC-BUTYL)-4-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a synthetic intermediate for the preparation of more complex molecules.

    Biology: As a tool for studying biological pathways and interactions.

    Medicine: Potential therapeutic applications, particularly in the development of new drugs.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(SEC-BUTYL)-4-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]BENZAMIDE would depend on its specific biological target. Generally, benzamides can interact with various receptors and enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(SEC-BUTYL)-4-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]BENZAMIDE: can be compared with other benzamides such as metoclopramide and sulpiride.

    Metoclopramide: Used as an antiemetic and gastroprokinetic agent.

    Sulpiride: Used as an antipsychotic and antidepressant.

Uniqueness

The uniqueness of N-(SEC-BUTYL)-4-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]BENZAMIDE lies in its specific structural features, such as the sec-butyl group and the chlorinated phenoxy methyl group, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C20H24ClNO2

Molecular Weight

345.9 g/mol

IUPAC Name

N-butan-2-yl-4-[(4-chloro-3,5-dimethylphenoxy)methyl]benzamide

InChI

InChI=1S/C20H24ClNO2/c1-5-15(4)22-20(23)17-8-6-16(7-9-17)12-24-18-10-13(2)19(21)14(3)11-18/h6-11,15H,5,12H2,1-4H3,(H,22,23)

InChI Key

MORGUCRJFRLVOS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)COC2=CC(=C(C(=C2)C)Cl)C

Origin of Product

United States

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